molecular formula C15H13N3O2 B2806638 6-nitro-2-(2-phenylethyl)-1H-benzimidazole CAS No. 330592-97-7

6-nitro-2-(2-phenylethyl)-1H-benzimidazole

Cat. No.: B2806638
CAS No.: 330592-97-7
M. Wt: 267.288
InChI Key: BBEFGPVDVHOKRK-UHFFFAOYSA-N
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Description

6-nitro-2-(2-phenylethyl)-1H-benzimidazole is a chemical compound belonging to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that have a wide range of applications in various fields such as medicine, agriculture, and materials science. The nitro group at the 6-position and the phenylethyl group at the 2-position of the benzimidazole ring contribute to the unique properties and reactivity of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-nitro-2-(2-phenylethyl)-1H-benzimidazole typically involves the nitration of benzimidazole derivatives. One common method is the electrophilic nitration of benzimidazole using nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.

Another synthetic route involves the condensation of o-phenylenediamine with 2-phenylethylamine in the presence of a suitable catalyst, followed by nitration of the resulting benzimidazole derivative

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors. These reactors provide better control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography ensures the removal of impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

6-nitro-2-(2-phenylethyl)-1H-benzimidazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Reduction: The compound can undergo reduction reactions to form corresponding amines or hydroxylamines.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophilic reagents such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Aminobenzimidazole: Formed by the reduction of the nitro group.

    Hydroxylaminobenzimidazole: Formed by partial reduction of the nitro group.

    Substituted Benzimidazoles: Formed by nucleophilic substitution reactions.

Scientific Research Applications

6-nitro-2-(2-phenylethyl)-1H-benzimidazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various benzimidazole derivatives with potential biological activities.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent. Studies have shown that benzimidazole derivatives exhibit significant activity against a wide range of pathogens.

    Medicine: Explored for its potential as an anticancer agent. Benzimidazole derivatives have been found to inhibit the growth of cancer cells by interfering with their DNA replication and cell division processes.

    Industry: Used in the development of new materials with unique properties. Benzimidazole-based polymers and coatings have applications in electronics, optics, and protective coatings.

Mechanism of Action

The mechanism of action of 6-nitro-2-(2-phenylethyl)-1H-benzimidazole involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to DNA and proteins, disrupting their normal functions. This binding can lead to the inhibition of DNA replication and transcription, ultimately resulting in cell death.

    Pathways Involved: The compound can interfere with the cell cycle, leading to cell cycle arrest and apoptosis. It can also inhibit key enzymes involved in metabolic pathways, further contributing to its biological effects.

Comparison with Similar Compounds

6-nitro-2-(2-phenylethyl)-1H-benzimidazole can be compared with other similar compounds such as:

    2-phenylethylbenzimidazole: Lacks the nitro group, resulting in different reactivity and biological activity.

    6-nitrobenzimidazole: Lacks the phenylethyl group, leading to differences in solubility and interaction with molecular targets.

    2-(2-phenylethyl)-1H-benzimidazole: Similar structure but without the nitro group, affecting its chemical and biological properties.

The presence of both the nitro and phenylethyl groups in this compound makes it unique, providing a combination of properties that can be exploited for various applications.

Properties

IUPAC Name

6-nitro-2-(2-phenylethyl)-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2/c19-18(20)12-7-8-13-14(10-12)17-15(16-13)9-6-11-4-2-1-3-5-11/h1-5,7-8,10H,6,9H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBEFGPVDVHOKRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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